(1H-Indol-7-yl)(phenyl)methanone
Overview
Description
“(1H-Indol-7-yl)(phenyl)methanone” is a compound with the molecular formula C15H11NO . It is also known by other names such as 7-BENZOYLINDOLE and 7-benzoyl-1H-indole . The compound has a molecular weight of 221.25 g/mol .
Molecular Structure Analysis
The molecular structure of “(1H-Indol-7-yl)(phenyl)methanone” includes an indole ring attached to a phenyl ring via a methanone bridge . The InChI string for the compound is InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H .Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
“(1H-Indol-7-yl)(phenyl)methanone” has a topological polar surface area of 32.9 Ų and a complexity of 283 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 .Scientific Research Applications
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Cancer Treatment
- Field : Medical and Pharmaceutical Research
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Results : While specific results for “(1H-Indol-7-yl)(phenyl)methanone” are not available, indole derivatives in general have shown promise in treating various types of cancer .
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Antimicrobial Activity
- Field : Microbiology
- Application : Some indole derivatives have been synthesized for their antimicrobial activity.
- Results : The effectiveness of these compounds would depend on the specific derivative and the type of microbe being targeted.
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Treatment of Various Disorders
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Antiviral Activity
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Anti-inflammatory Activity
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Antidiabetic Activity
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Anti-HIV Activity
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Antioxidant Activity
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Antimicrobial Activity
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Antitubercular Activity
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Antimalarial Activity
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Anticholinesterase Activities
properties
IUPAC Name |
1H-indol-7-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMTEUKWUNTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446861 | |
Record name | 7-BENZOYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-7-yl)(phenyl)methanone | |
CAS RN |
70803-96-2 | |
Record name | 7-BENZOYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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